The compound can be sourced from natural products and synthesized through various chemical methods. It falls under the category of pyrrolopyrazinones, which are known for their diverse pharmacological properties. Notably, derivatives of this compound have been explored for their roles as selective inhibitors of PIM kinases, which are implicated in several cancers and other diseases characterized by dysregulated cell proliferation .
The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through several methods:
The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one consists of a fused bicyclic system featuring both pyrrole and pyrazine rings. The structural formula can be represented as follows:
Key features include:
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can participate in various chemical reactions:
The mechanism of action for 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one primarily involves its role as a selective inhibitor of PIM kinases. These kinases are involved in regulating cell growth and survival:
Relevant data include:
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several significant applications in scientific research:
Heterocyclic compounds constitute >75% of FDA-approved small-molecule drugs, with nitrogen-containing frameworks being pivotal in targeting biological pathways. The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold emerged as a privileged structure following the discovery of marine alkaloids exhibiting potent kinase-modulating activities in the early 2000s [8]. Its strategic integration into drug discovery programs accelerated around 2010, as evidenced by patent filings for kinase inhibitors by pharmaceutical companies [5] [7]. This bicyclic system bridges traditional pyrrole and pyrazine pharmacophores, enabling unique electronic and steric properties that enhance binding to ATP pockets in kinases. The partial saturation (3,4-dihydro configuration) confers optimal conformational flexibility compared to fully aromatic analogs, facilitating induced-fit binding while maintaining metabolic stability [7]. The scaffold’s synthetic tractability, demonstrated through multicomponent reactions and catalytic cyclization methodologies, further propelled its adoption in medicinal chemistry campaigns targeting oncological and inflammatory diseases [5].
Table 1: Fundamental Molecular Properties of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 54906-42-2 | [2] [3] |
Molecular Formula | C₇H₈N₂O | [1] [2] |
Molecular Weight | 136.15 g/mol | [2] [3] |
Melting Point | Not reported | [3] |
Storage Conditions | Sealed, dry, room temperature | [3] |
Canonical SMILES | C1(NCC[N]2C1=CC=C2)=O | [3] |
The 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core enables precise three-dimensional positioning of substituents critical for kinase inhibition. Crystallographic studies (PDB: 7ZUN) reveal that the lactam carbonyl at position 1 and the pyrrole nitrogen form bidentate hydrogen bonds with hinge region residues (e.g., Glu121 in PIM1 kinase) [8]. The semi-saturated pyrazine ring adopts a boat conformation, projecting C4 and C6/C7 substituents into hydrophobic regions adjacent to the ATP-binding site [5] [8]. This spatial arrangement is exploited in inhibitor design:
Table 2: Structure-Activity Relationship (SAR) of Key Substituted Derivatives
Substitution Pattern | Biological Target | Potency (IC₅₀/KD) | Structural Impact | Source |
---|---|---|---|---|
4-Methyl (e.g., CAS 1243415-14-6) | PIM1 Kinase | < 50 nM | Occupies hydrophobic pocket I | [6] [8] |
4-Ethyl | PIM1/PIM2 | ~30 nM | Enhanced lipophilic contacts | [7] |
6-Phenyl-7-(3-trifluoromethoxy) | PIM1 (compound JYO) | 0.18 µM | π-stacking with Phe49 | [8] |
7-(3-Chlorophenyl)-6-iodo | PIM kinases | 0.12 µM | Halogen bonding with backbone carbonyls | [7] |
The scaffold’s versatility enables selective kinase inhibition through stereoelectronic tuning. For instance, chiral centers at C4 (introduced via asymmetric synthesis) confer stereospecific binding—the (S)-4-(2-aminoethyl) derivative exhibits 50-fold higher PIM1 affinity than its (R)-isomer [7] [8]. This selectivity arises from optimal placement of the aminoethyl side chain into an acidic subpocket, forming salt bridges with Asp186 [8]. The core’s rigidity also minimizes entropic penalties upon binding, contributing to high ligand efficiency (>0.45 kcal/mol per heavy atom in optimized inhibitors) [7].
Figure 1: Key Binding Interactions of the Scaffold in Kinases (Based on PDB 7ZUN)
PIM1 Kinase Binding Pocket: - Hinge Region: Lactam C=O⋯H-N of Glu121 (2.9 Å) - Hydrophobic Pocket I: 4-Methyl group ⋯ Ile185 (3.3 Å) - Hydrophobic Pocket II: 7-Aryl group ⋯ Leu174/Phe49 - Salt Bridge (Derivatized Inhibitors): C4-Aminoethyl ⋯ Asp186
These structural insights guide rational optimization: Computational models indicate that C7-extended aryl groups improve PIM isoform selectivity by exploiting differences in gatekeeper residue volumes [7] [8]. Recent derivatives achieving >100-fold selectivity for PIM over PKC or CDK kinases validate this approach [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: